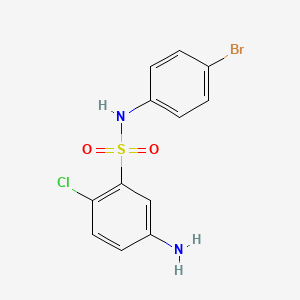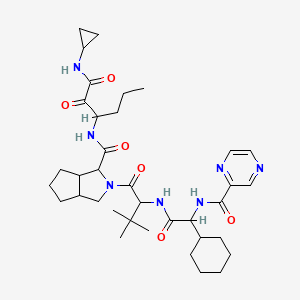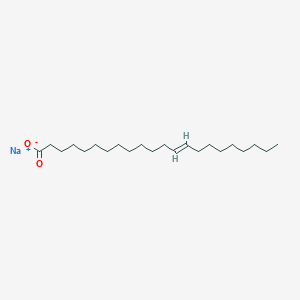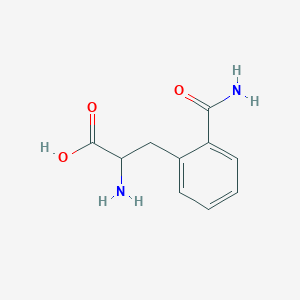![molecular formula C10H14N5Na2O12P3 B12317943 disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, also known as adenosine-5’-triphosphate disodium salt, is a nucleotide triphosphate that plays a crucial role in cellular energy transfer. It is commonly referred to as ATP disodium salt and is involved in various biochemical processes, including energy metabolism and signal transduction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine. The process includes the following steps:
Phosphorylation of Adenosine: Adenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Formation of Triphosphate: The intermediate product is further phosphorylated to form the triphosphate structure using reagents like pyrophosphate.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt and purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical and research-grade standards.
化学反応の分析
Types of Reactions
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate.
Oxidation and Reduction: It participates in redox reactions, particularly in cellular respiration and photosynthesis.
Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups.
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes like ATPases under physiological conditions.
Oxidation and Reduction: Involves electron carriers such as NADH and FADH2 in the presence of oxygen.
Substitution: Requires specific enzymes or chemical catalysts to facilitate the exchange of phosphate groups.
Major Products Formed
Adenosine Diphosphate (ADP): Formed through hydrolysis.
Adenosine Monophosphate (AMP): Further hydrolysis of ADP.
Inorganic Phosphate (Pi): Released during hydrolysis and other reactions.
科学的研究の応用
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has extensive applications in scientific research:
Chemistry: Used as a reagent in biochemical assays and studies involving energy transfer.
Biology: Essential for studying cellular metabolism, signal transduction, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in conditions like myocardial infarction and muscle fatigue.
Industry: Utilized in the production of energy drinks and supplements to enhance physical performance.
作用機序
The mechanism of action of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its role as an energy carrier. It donates phosphate groups to various substrates through phosphorylation, driving biochemical reactions. The compound interacts with molecular targets such as ATPases, which hydrolyze ATP to release energy. This energy is then used for cellular processes like muscle contraction, active transport, and biosynthesis.
類似化合物との比較
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its high-energy phosphate bonds and role in energy metabolism. Similar compounds include:
Adenosine Diphosphate (ADP): Contains two phosphate groups and is a product of ATP hydrolysis.
Adenosine Monophosphate (AMP): Contains one phosphate group and is formed from the hydrolysis of ADP.
Guanosine Triphosphate (GTP): Similar structure but with guanine as the base, involved in protein synthesis and signal transduction.
These compounds share similar roles in energy transfer but differ in their specific functions and molecular targets.
特性
分子式 |
C10H14N5Na2O12P3 |
|---|---|
分子量 |
535.15 g/mol |
IUPAC名 |
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 |
InChIキー |
JEKDCIBJADJZSK-UHFFFAOYSA-L |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)


![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)

![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)

![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)

![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)

